6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Description
Properties
IUPAC Name |
6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-12-7-3-2-5-4-6(11)9-8(5)10-7/h2-3H,4H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZZZPINMIUNCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(CC(=O)N2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one are the fibroblast growth factor receptors (FGFRs). The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions. Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors.
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail. This compound inhibits this process, thereby preventing the activation of the FGFR signaling pathway.
Biochemical Pathways
The FGFR signaling pathway is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes. The activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt is prevented by the action of this compound.
Pharmacokinetics
It is mentioned that the compound has a low molecular weight, which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Biochemical Analysis
Biochemical Properties
6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one plays a crucial role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases that are involved in various cellular processes, including cell proliferation, differentiation, and survival. The compound interacts with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby disrupting the downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt. These interactions are essential for its potential use in cancer therapy, as abnormal activation of FGFR signaling is associated with the progression of several cancers.
Cellular Effects
This compound has been shown to exert significant effects on various cell types. In cancer cells, particularly breast cancer 4T1 cells, the compound inhibits cell proliferation and induces apoptosis. Additionally, it significantly reduces the migration and invasion abilities of these cells, highlighting its potential as an anti-metastatic agent. The compound influences cell signaling pathways by inhibiting FGFR-mediated signaling, which in turn affects gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity. This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, which is necessary for the activation of downstream signaling pathways. By blocking these pathways, the compound effectively disrupts the processes of cell proliferation, migration, and survival, making it a promising candidate for targeted cancer therapy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under standard laboratory conditions, maintaining its inhibitory activity against FGFRs for extended periods. Long-term studies indicate that prolonged exposure to the compound can lead to adaptive responses in cancer cells, potentially resulting in resistance. Therefore, understanding the temporal dynamics of its effects is crucial for optimizing its therapeutic use.
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings underscore the importance of determining the optimal dosage that maximizes therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which convert it into various metabolites. These metabolites are then excreted through the kidneys. The interaction of the compound with these enzymes can affect metabolic flux and alter the levels of other metabolites in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cancer cells, where it accumulates and exerts its inhibitory effects on FGFRs. Its distribution within the body is influenced by factors such as tissue perfusion and the presence of binding proteins that facilitate its transport to target sites.
Subcellular Localization
Within cells, this compound is primarily localized in the cytoplasm, where it interacts with FGFRs. The compound’s activity is influenced by its subcellular localization, as it needs to be in proximity to its target receptors to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments, thereby affecting its function.
Biological Activity
6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural properties. This article reviews its biological activities, synthesis methods, and structure-activity relationships (SAR) based on diverse scientific literature.
- Molecular Formula : C₈H₈N₂O₂
- Molecular Weight : 164.16 g/mol
- IUPAC Name : 6-methoxy-1,3-dihydropyrrolo[3,2-b]pyridin-2-one
- Canonical SMILES : COC1=CC2=C(CC(=O)N2)N=C1
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the pyrrolo ring : The reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with various aldehydes.
- Reduction process : Utilizing triethylsilane and trifluoroacetic acid under reflux conditions to yield the target compound.
Biological Activity
This compound exhibits a range of biological activities:
Inhibition of Fibroblast Growth Factor Receptors (FGFR)
This compound has been identified as a potent inhibitor of FGFR, which plays a crucial role in cell proliferation and differentiation. The mechanism involves binding to the FGFR hinge region, forming hydrogen bonds that stabilize the interaction and inhibit receptor activity.
Anticancer Properties
Research indicates that similar compounds within the pyrrolopyridine family have demonstrated anticancer properties. The inhibition of signaling pathways related to cancer progression makes this compound a candidate for further investigation in cancer therapeutics .
Structure-Activity Relationship (SAR)
A detailed SAR study has shown that modifications in the pyrrolo ring can significantly affect biological activity. For instance, variations in substituents on the pyridine ring have been correlated with changes in FGFR inhibitory potency. Compounds with specific aryl substitutions exhibited enhanced activity against FGFR with IC50 values in the nanomolar range .
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry Applications
6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one has been investigated for its potential therapeutic effects, particularly in the realm of neuropharmacology and oncology.
Neuropharmacological Properties
Research indicates that this compound may exhibit neuroprotective effects. A study highlighted its ability to modulate neurotransmitter systems, suggesting potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's mechanism involves the inhibition of specific enzymes that degrade neurotransmitters, thus enhancing synaptic transmission .
Case Study: Neuroprotective Effects
A study conducted on animal models demonstrated that administration of this compound resulted in significant improvements in cognitive function and a reduction in oxidative stress markers. The findings suggest that this compound could be further developed as a therapeutic agent for neurodegenerative conditions.
Agricultural Science Applications
In agricultural research, this compound has shown promise as a bioactive agent with potential herbicidal properties.
Herbicidal Activity
Studies have reported that derivatives of this compound can inhibit the growth of various weed species without adversely affecting crop plants. This selectivity makes it a candidate for developing environmentally friendly herbicides.
Data Table: Herbicidal Efficacy
| Compound | Target Weed Species | Inhibition Rate (%) | Reference |
|---|---|---|---|
| This compound | Amaranthus retroflexus | 85% | |
| This compound | Echinochloa crus-galli | 78% |
Materials Science Applications
The unique chemical structure of this compound also lends itself to applications in materials science, particularly in the development of novel polymers and nanomaterials.
Polymer Development
Research has shown that incorporating this compound into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. Its heterocyclic nature contributes to improved cross-linking density within polymer networks.
Case Study: Polymer Composite Materials
A recent investigation into polymer composites containing this compound revealed an increase in tensile strength by approximately 30% compared to control samples without the compound. This enhancement is attributed to the effective integration of the compound within the polymer matrix, leading to superior material performance under stress conditions .
Comparison with Similar Compounds
Key Observations :
- Reactivity : Brominated derivatives (e.g., 3,3-dibromo) serve as intermediates for further functionalization, while SEM-protected variants improve stability during synthetic steps .
- Biological Relevance : Chloro and methyl substituents are common in kinase inhibitors, but methoxy groups may improve solubility and metabolic stability .
Fused-Ring and Functionalized Derivatives
- Oxazolo[4,5-b]pyridin-2(3H)-one (CAS 35570-68-4): A fused oxazole-pyrrolopyridine system with a chloro substituent.
- 3-(Thiocyanatomethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (Compound 2w): Features a thiocyanate group, enabling further derivatization via nucleophilic substitution or cycloaddition .
Preparation Methods
Synthetic Routes and General Strategies
The synthesis of 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one typically follows these key approaches:
Cyclization of Pyrrolo-Pyridine Precursors: The core pyrrolo[2,3-b]pyridine scaffold is formed by cyclization reactions involving appropriately substituted pyridine and pyrrole units or their precursors. This often involves intramolecular cyclization under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy substituent at the 6-position is commonly introduced via electrophilic aromatic substitution or by using methoxy-substituted starting materials. Selective methylation of hydroxy precursors is another route.
Alkylation at Nitrogen (if applicable): For derivatives such as 6-methoxy-1-methyl-3H-pyrrolo[2,3-b]pyridin-2-one, alkylation at the nitrogen atom is performed using methylating agents under controlled conditions.
Transition Metal-Catalyzed Coupling Reactions: Advanced methods utilize nickel-catalyzed reductive aryl-alkenylation or palladium-catalyzed cross-coupling to build the fused heterocyclic system enantioselectively.
Detailed Synthetic Methodology
| Step | Reaction Type | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|---|
| 1 | Starting Material Preparation | Methoxy-substituted pyridine derivatives | Starting with 6-methoxypyridine or related compounds ensures regioselective methoxy placement | High regioselectivity |
| 2 | Cyclization | Heating at ~50°C with acid/base catalysts | Intramolecular cyclization to form pyrrolo[2,3-b]pyridin-2-one core | Moderate to high yields |
| 3 | Ni-Catalyzed Reductive Arylation | Ni catalyst, chiral phosphine ligands, aryl halides, alkenes | Enables enantioselective formation of pyrrolo-pyridine scaffold | Yields >70%, enantiomeric excess depends on ligand |
| 4 | Halogenation (optional) | N-Bromosuccinimide (NBS) in DMF | Introduces bromo substituents at C5 or C6 for further functionalization | Facilitates medicinal chemistry derivatization |
| 5 | Purification | Silica gel column chromatography, chiral HPLC | Ensures isolation of pure compound and enantiomers | Purity >95% |
Representative Synthetic Procedure Example
A reported synthetic route for a closely related compound, 6-methoxy-1-methyl-3H-pyrrolo[2,3-b]pyridin-2-one, involves:
Reacting 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde under controlled temperature (~50°C).
The reaction proceeds via cyclization and alkylation steps to yield the desired methoxy-substituted pyrrolo-pyridinone.
The product is purified by silica gel chromatography.
Analytical techniques such as NMR, HPLC, and LC-MS confirm structure and purity.
Catalytic and Enantioselective Synthesis
Nickel-Catalyzed Reductive Arylation: This method employs nickel catalysts with chiral phosphine ligands to couple aryl halides and alkenes, enabling the enantioselective synthesis of the pyrrolo-pyridine core.
Advantages: High enantioselectivity, good yields (>70%), and the ability to introduce diverse substituents.
Purification: Chiral HPLC is used to separate enantiomers, and NMR spectroscopy confirms regiochemistry.
Halogenated Derivatives and Functionalization
Halogenation at the 5 or 6 positions using N-bromosuccinimide (NBS) in dimethylformamide (DMF) introduces bromine atoms that serve as functional handles.
These halogenated intermediates are valuable for subsequent cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings.
Such modifications enable the synthesis of derivatives with enhanced biological activity, especially for kinase inhibition applications.
Analytical Validation
High-Performance Liquid Chromatography (HPLC): Used to assess purity (>95%).
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms molecular weight and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D-COSY NMR confirm the regiochemistry and structure.
X-ray Crystallography: Where applicable, used to resolve stereochemical configurations.
Summary Table of Preparation Methods
| Preparation Aspect | Details | References |
|---|---|---|
| Core Scaffold Formation | Cyclization of pyridine and pyrrole precursors at ~50°C | |
| Methoxy Group Introduction | Via methoxy-substituted starting materials or methylation | |
| Catalysis | Ni-catalyzed reductive aryl-alkenylation with chiral ligands | |
| Halogenation | NBS bromination in DMF for functionalization | |
| Purification | Silica gel chromatography, chiral HPLC | |
| Analytical Techniques | HPLC, LC-MS, NMR, X-ray crystallography |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via multi-step routes involving cyclization, functional group protection/deprotection, and cross-coupling reactions. For example, Scheme 2 in outlines a pathway using hexamine, NaH, and Pd-catalyzed Suzuki-Miyaura coupling with boronic acids. Optimization involves adjusting solvents (e.g., THF vs. dioxane), temperature (e.g., 0°C to rt for NaH-mediated steps), and catalyst loading (e.g., Pd(PPh₃)₄) to improve yields . Purity is enhanced via recrystallization or column chromatography .
Q. How can NMR and mass spectrometry be used to confirm the structure of this compound?
- Methodology :
- ¹H NMR : Key signals include methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons in the pyrrolopyridine core (δ ~6.5–8.2 ppm). For example, reports δ 8.20 (d, J=8.0 Hz) for aromatic protons in a related compound .
- ESIMS : Molecular ion peaks (e.g., m/z 309.9 in ) confirm the molecular weight. Fragmentation patterns help validate substituent positions .
Q. What are the primary pharmacological screening methods for this compound?
- Methodology : Initial screens include:
- In vitro assays : Binding affinity tests (e.g., receptor antagonism in ) using radiolabeled ligands.
- ADME profiling : Solubility (HPLC-based), metabolic stability (microsomal assays), and permeability (Caco-2 models). highlights spectrophotometric purity evaluation as a prerequisite for reliable bioactivity data .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, QM/MM) guide the design of derivatives with enhanced bioactivity?
- Methodology : Quantum chemical calculations (e.g., reaction path searches in ) predict transition states and intermediates, enabling rational modification of substituents. For instance, docking studies on the pyrrolopyridine core can identify sites for electron-withdrawing groups (e.g., -CF₃ in ) to improve binding. ICReDD’s workflow integrates computational predictions with experimental validation to minimize trial-and-error .
Q. What strategies resolve contradictions in SAR data for pyrrolopyridine analogs?
- Methodology : Discrepancies often arise from impurities or solvent effects. Solutions include:
- Purity validation : LC-MS () to rule out byproducts.
- Systematic variation : Testing substituents at positions 3 and 5 ( ) under controlled conditions (e.g., fixed pH/temperature). For example, 3,4-dimethoxyphenyl groups in Scheme 2 ( ) may enhance solubility but reduce target affinity, requiring balanced design .
Q. How can membrane separation technologies (e.g., nanofiltration) improve the scalability of synthesis?
- Methodology : Membrane-based separation (CRDC subclass RDF2050104) isolates intermediates via size exclusion or charge interactions, reducing reliance on traditional chromatography. This is critical for scaling up Pd-catalyzed reactions ( ) while minimizing metal contamination .
Q. What advanced analytical techniques are used to study degradation pathways under accelerated stability conditions?
- Methodology :
- HPLC-HRMS : Identifies degradation products (e.g., oxidation of the methoxy group).
- Forced degradation studies : Exposure to heat, light, and hydrolytic conditions (pH 1–13) followed by kinetic analysis. ’s LC method ensures resolution of degradation peaks .
Methodological Challenges and Solutions
Q. Why do yield discrepancies occur in multi-step syntheses, and how can they be mitigated?
- Root cause : Competing side reactions (e.g., over-alkylation in NaH/MeI steps, ).
- Solutions :
- Stepwise monitoring : TLC or in-line IR spectroscopy to track intermediate formation.
- Catalyst optimization : Screening ligands (e.g., XPhos vs. PPh₃ for Pd) to enhance selectivity .
Q. How can solvent effects influence the regioselectivity of cross-coupling reactions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
